molecular formula C8H12ClN5O B263760 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide

カタログ番号 B263760
分子量: 229.67 g/mol
InChIキー: RHPBQEAWBCCFNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide, also known as CPI-455, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 has been shown to selectively inhibit the activity of the lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a crucial role in regulating gene expression. In

作用機序

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide selectively inhibits the activity of KDM5A by binding to the catalytic domain of the enzyme. KDM5A is a histone demethylase that removes methyl groups from lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting KDM5A, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide leads to the accumulation of methylated histones and the suppression of gene expression. This mechanism of action has been shown to be specific for KDM5A, with no significant effect on other histone demethylases.
Biochemical and Physiological Effects:
2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the disease context. In cancer, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to suppress cancer cell growth and proliferation by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve cognitive function by increasing synaptic plasticity and reducing neuroinflammation. In metabolic disorders, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity by regulating glucose metabolism and reducing inflammation.

実験室実験の利点と制限

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has several advantages for lab experiments, including its selective inhibition of KDM5A and its ability to penetrate the blood-brain barrier. However, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide also has some limitations, including its relatively low potency and its potential off-target effects on other histone demethylases.

将来の方向性

There are several future directions for research on 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide, including the development of more potent analogs, the investigation of its effects on other diseases, and the exploration of its potential as a combination therapy with other drugs. Additionally, further studies are needed to elucidate the long-term effects of 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide on gene expression and chromatin structure, as well as its potential side effects in humans. Overall, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has shown promise as a novel therapeutic agent with potential applications in various diseases.

合成法

The synthesis of 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide involves a multi-step process that starts with the reaction of 6-chloro-3-pyridazinecarboxylic acid with isopropyl hydrazine to form 6-chloro-3-pyridazinecarbohydrazide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form 2-(6-chloro-3-pyridazinyl)-N,N-dimethylacetamide, which is subsequently converted to 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide through a series of reactions involving various reagents and solvents.

科学的研究の応用

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, KDM5A has been shown to be overexpressed in various types of cancer, including breast, prostate, and lung cancer. 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to selectively inhibit KDM5A, leading to the suppression of cancer cell growth and proliferation. In neurodegenerative disorders, KDM5A has been shown to play a role in regulating the expression of genes involved in neuronal function and survival. 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve cognitive function in mouse models of Alzheimer's disease. In metabolic disorders, KDM5A has been shown to regulate glucose metabolism and insulin sensitivity. 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes.

特性

分子式

C8H12ClN5O

分子量

229.67 g/mol

IUPAC名

1-[(6-chloropyridazin-3-yl)amino]-3-propan-2-ylurea

InChI

InChI=1S/C8H12ClN5O/c1-5(2)10-8(15)14-13-7-4-3-6(9)11-12-7/h3-5H,1-2H3,(H,12,13)(H2,10,14,15)

InChIキー

RHPBQEAWBCCFNU-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NNC1=NN=C(C=C1)Cl

正規SMILES

CC(C)NC(=O)NNC1=NN=C(C=C1)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。